molecular formula C10H11BrN2O2 B12994737 Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12994737
M. Wt: 271.11 g/mol
InChI Key: SEWHIFQGFQMKPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and the brominated pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives .

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C10H11BrN2O2/c1-15-8(14)9-4-10(5-9,6-9)13-3-7(11)2-12-13/h2-3H,4-6H2,1H3

InChI Key

SEWHIFQGFQMKPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)N3C=C(C=N3)Br

Origin of Product

United States

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